

Discovery and Development of Bremelanotide

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Compound of Interest		
Compound Name:	Unii-NK7M8T0JI2	
Cat. No.:	B141737	Get Quote

Bremelanotide, identified by the Unique Ingredient Identifier (UNII) NK7M8T0JI2, is a synthetic peptide analogue of the endogenous neuropeptide α -melanocyte-stimulating hormone (α -MSH).[1][2] Initially investigated for its potential as a sunless tanning agent, its effects on sexual arousal and desire were discovered serendipitously.[3] Developed by Palatin Technologies, it is now approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][4][5]

The journey of bremelanotide began with research into melanotan II, a synthetic analogue of α -MSH. During clinical trials for sunless tanning, male subjects reported spontaneous erections as a side effect. This led to a shift in focus towards developing a treatment for sexual dysfunction.[3] Bremelanotide, a likely metabolite of melanotan II with a hydroxyl group instead of an amide, was synthesized and patented by Palatin Technologies.[1]

Early formulations of bremelanotide were administered intranasally. However, concerns about increased blood pressure led to the discontinuation of this delivery method in 2008.[1][3] The drug was subsequently reformulated for subcutaneous injection, which demonstrated a more favorable safety profile in clinical trials.[1][2] After extensive Phase II and III clinical trials, known as the RECONNECT studies, the subcutaneous formulation of bremelanotide received FDA approval in June 2019 for the treatment of HSDD in premenopausal women.[1][6][7][8]

Synthesis of Bremelanotide

Bremelanotide is a cyclic heptapeptide, and its synthesis is a multi-step process that can be achieved through both solid-phase and liquid-phase peptide synthesis techniques.



Solid-Phase Synthesis

A common method for synthesizing bremelanotide is the solid-phase synthesis approach using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[9] The general workflow is as follows:

- Resin Attachment: The C-terminal amino acid, Lysine (Lys), is attached to a solid support resin.
- Chain Elongation: The subsequent amino acids are added sequentially. In each step, the
 Fmoc protecting group is removed from the N-terminus of the growing peptide chain, and the
 next Fmoc-protected amino acid is coupled using a condensing agent like DIC/HOBt.
- Cyclization: After the linear heptapeptide is assembled, the side chains of specific amino acids are deprotected to allow for intramolecular cyclization, forming the characteristic cyclic structure of bremelanotide.
- Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).
- Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Synthesis

Liquid-phase synthesis offers an alternative route that can sometimes provide higher purity and biological activity.[10] This method involves synthesizing peptide fragments in solution and then ligating them to form the full-length peptide. While potentially more complex in terms of purification between steps, it can be advantageous for large-scale production.

A combined solid-liquid phase approach has also been described, where a linear peptide fragment is synthesized on a solid support, cleaved, and then cyclized and purified in solution. [11]

Experimental Protocols



General Solid-Phase Peptide Synthesis Protocol for Bremelanotide

- Resin: Fmoc-Linker-AM resin.
- Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, Trt for His, Boc for Trp).
- Coupling Reagents: Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
- Deprotection Reagent: 20-25% piperidine in dimethylformamide (DMF).
- Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Procedure:

- Swell the resin in DMF.
- Remove the Fmoc group from the resin with the deprotection reagent.
- Wash the resin with DMF.
- Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) to the resin using DIC and HOBt in DMF.
- Wash the resin with DMF.
- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
- After assembly of the linear peptide, perform on-resin cyclization between the appropriate side chains.
- Cleave the peptide from the resin and remove side-chain protecting groups with the cleavage cocktail.
- Precipitate the crude peptide in cold diethyl ether.



- · Purify the peptide by RP-HPLC.
- Lyophilize the purified fractions to obtain the final product.

Mechanism of Action

Bremelanotide exerts its effects by acting as an agonist at melanocortin receptors, with a particularly high affinity for the melanocortin 4 receptor (MC4R).[4][12][13] These receptors are located in the central nervous system and are involved in regulating various physiological processes, including sexual function.[4][14]

The precise mechanism by which bremelanotide enhances sexual desire is not fully understood, but it is believed to involve the modulation of key neural pathways.[4][14] Activation of MC4R by bremelanotide is thought to trigger the release of neurotransmitters, such as dopamine, in brain regions associated with sexual motivation and reward.[12][14] This leads to an increase in sexual desire and a reduction in the distress associated with low sexual desire.

Unlike some other treatments for sexual dysfunction that target the vascular system, bremelanotide acts centrally on the brain to influence sexual desire.[14]

Data Presentation

Table 1: Physicochemical Properties of Bremelanotide

Property	Value
UNII	NK7M8T0JI2
Molecular Formula	C50H68N14O10
Molecular Weight	1025.18 g/mol
CAS Number	189691-06-3
Appearance	White to off-white powder
Solubility	Soluble in water

Table 2: Pharmacokinetic Properties of Bremelanotide



Parameter	Value	Reference
Bioavailability (subcutaneous)	~100%	[1]
Time to Peak Plasma Concentration (Tmax)	~1.0 hour	[7]
Protein Binding	21%	[7]
Volume of Distribution	25.0 ± 5.8 L	[7]
Elimination Half-life	~2.7 hours	[7]
Excretion	Urine (64.8%), Feces (22.8%)	[7]

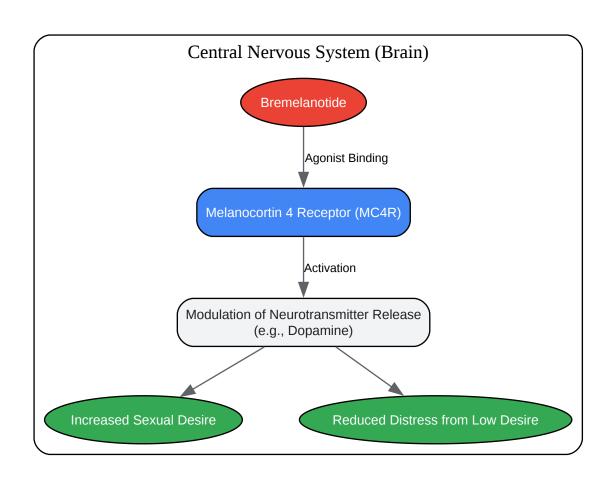
Table 3: Summary of Key Phase III Clinical Trial (RECONNECT Studies) Efficacy Endpoints

Endpoint	Bremelanotide (1.75 mg)	Placebo	p-value	Reference
Change from Baseline in Female Sexual Function Index- Desire Domain (FSFI-D) Score	Statistically significant improvement	-	<0.05	[2][6]
Change from Baseline in Female Sexual Distress Scale- Desire/Arousal/O rgasm (FSDS- DAO) Item 13 Score	Statistically significant reduction	-	<0.05	[2][6]

Mandatory Visualizations







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